4-[4-(allyloxy)-2-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
Description
This compound belongs to the 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one class, characterized by a five-membered lactam ring substituted with hydroxyl, aroyl, and aminoalkyl groups. Its structure includes:
- N1 substitution: A 2-(dimethylamino)ethyl chain, enhancing solubility via tertiary amine protonation under physiological conditions .
- C5 substitution: 4-(Dimethylamino)phenyl, contributing electron-donating effects that may influence redox properties or receptor binding .
- C3 hydroxyl group: A hydrogen-bond donor critical for intermolecular interactions .
Properties
Molecular Formula |
C27H33N3O4 |
|---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
(4E)-1-[2-(dimethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-4-[hydroxy-(2-methyl-4-prop-2-enoxyphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H33N3O4/c1-7-16-34-21-12-13-22(18(2)17-21)25(31)23-24(19-8-10-20(11-9-19)29(5)6)30(15-14-28(3)4)27(33)26(23)32/h7-13,17,24,31H,1,14-16H2,2-6H3/b25-23+ |
InChI Key |
MRRMPOARCGEBIZ-WJTDDFOZSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC=C)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)N(C)C)/O |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC=C)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)N(C)C)O |
Origin of Product |
United States |
Preparation Methods
Allylation of Phenolic Hydroxyl Group
2-Methyl-4-hydroxybenzoic acid undergoes Williamson ether synthesis with allyl bromide in the presence of potassium carbonate (K₂CO₃) in acetone. Optimal conditions yield 4-(allyloxy)-2-methylbenzoic acid with 85–92% efficiency.
Reaction Conditions Table
Conversion to Acid Chloride
The benzoic acid derivative is treated with thionyl chloride (SOCl₂) under reflux to generate the corresponding acyl chloride, a critical electrophile for subsequent coupling reactions.
Construction of the Pyrrolidinone Core
The pyrrolidinone ring is assembled via a modified Hantzsch dihydropyridine synthesis, followed by oxidative ring contraction:
Condensation of β-Ketoester with 4-(Dimethylamino)benzaldehyde
Ethyl acetoacetate reacts with 4-(dimethylamino)benzaldehyde in ammonium acetate buffer to form a Knoevenagel adduct. Catalysis by piperidine enhances reaction rate and yield.
Cyclization to Pyrrolidinone
The adduct undergoes cyclization in the presence of hydroxylamine hydrochloride, forming the 3-hydroxy-pyrrolidin-2-one scaffold. Methanol serves as the solvent, with yields reaching 70–78%.
Mechanistic Insight
The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by intramolecular cyclization and dehydration. Steric hindrance from the 4-(dimethylamino)phenyl group necessitates elevated temperatures (80–90°C) for complete conversion.
Introduction of the 2-(Dimethylamino)ethyl Side Chain
Alkylation of Pyrrolidinone Nitrogen
The secondary amine on the pyrrolidinone core is alkylated using 2-chloro-N,N-dimethylethylamine in dimethylformamide (DMF). Potassium iodide (KI) acts as a catalyst, with reaction completion achieved after 12 hours at 60°C.
Optimization Note
Excess alkylating agent (1.5 equiv) ensures mono-alkylation, minimizing di-substituted byproducts. Purification via column chromatography (SiO₂, ethyl acetate/hexane) isolates the desired product in 65% yield.
Final Acylation with 4-(Allyloxy)-2-methylbenzoyl Chloride
The 2-(dimethylamino)ethyl-substituted pyrrolidinone undergoes Friedel-Crafts acylation with the pre-formed benzoyl chloride. Aluminum chloride (AlCl₃) in dichloromethane (DCM) facilitates electrophilic aromatic substitution at the para position relative to the existing dimethylamino group.
Critical Parameters
-
Strict temperature control (–5°C to 0°C) prevents polysubstitution.
-
Slow addition of acyl chloride (dropwise over 30 minutes) ensures regioselectivity.
Purification and Characterization
Chromatographic Techniques
Crude product is purified via flash chromatography (gradient elution: 30–50% ethyl acetate in hexane). High-performance liquid chromatography (HPLC) with a C18 column confirms >98% purity.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, benzoyl aromatic H), 6.45 (s, pyrrolidinone H-5).
Alternative Synthetic Routes
Microwave-Assisted Cyclization
Microwave irradiation (150 W, 100°C) reduces cyclization time from 8 hours to 25 minutes, improving yield to 81%.
Enzymatic Resolution for Enantiopure Product
Lipase-mediated kinetic resolution using Candida antarctica lipase B (CAL-B) achieves 99% enantiomeric excess (ee) for the (R)-enantiomer, critical for pharmacological applications.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The allyloxy and dimethylamino groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols.
Scientific Research Applications
4-[4-(allyloxy)-2-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development and therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The dimethylamino groups can interact with biological receptors, while the hydroxy and allyloxy groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related pyrrol-2-one derivatives, focusing on substituents, physicochemical properties, and bioactivity:
Key Structural and Functional Insights:
Substitution at N1: The target compound’s 2-(dimethylamino)ethyl chain (vs. Hydroxypropyl-substituted analogs (e.g., Compound 20) exhibit higher melting points (>260°C), suggesting stronger crystal lattice interactions .
Aroyl Group Diversity: Electron-rich groups (e.g., 4-dimethylaminophenyl in the target compound) may enhance binding to targets like DNA topoisomerases or kinases . Electron-withdrawing groups (e.g., CF3 in Compound 26) increase lipophilicity but may reduce aqueous solubility .
Bioactivity Trends: Pyrrolidinone derivatives with para-substituted aryl groups (e.g., 4-dimethylaminophenyl, 4-tert-butylphenyl) show promise in anticancer and antimicrobial assays . Antifungal activity is observed in compounds with halogenated aryl groups (e.g., Compound 30, MIC = 256 μg/mL against C. musae) .
Synthetic Feasibility :
- Yields vary significantly (9–62%), with bulky substituents (e.g., tBu in Compound 20) favoring higher yields due to improved crystallization .
Q & A
Basic: What are the key considerations for optimizing the synthesis of this compound?
Answer:
Synthesis optimization requires careful control of reaction conditions, including:
- Catalysts and reagents : Use of oxidizing agents (e.g., KMnO₄) and electrophilic substituents to enhance reaction efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMSO, dichloromethane) improve solubility and reaction kinetics .
- Temperature : Moderate temperatures (e.g., 25–80°C) balance yield and side-product formation .
- Purification : Column chromatography (gradient elution with ethyl acetate/PE) or recrystallization (ethanol/MeOH) ensures high purity .
Basic: How can the structural integrity of this compound be validated post-synthesis?
Answer:
Employ a multi-technique approach:
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and hydrogen bonding (e.g., 3-hydroxy group at δ 10–12 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 394.2122 vs. calculated 394.1940) .
- HPLC : Monitors reaction progress and purity (>90% threshold for pharmacological studies) .
Basic: What preliminary assays are recommended to assess its biological activity?
Answer:
- In vitro enzyme inhibition : Screen against kinases or receptors (e.g., tyrosine kinases) using fluorometric assays .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
- Structural analogs : Compare activities with derivatives (e.g., morpholinyl or pyridinyl variants) to identify pharmacophores .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
Answer:
- Systematic substitution : Modify functional groups (e.g., allyloxy → ethoxy, dimethylamino → diethylamino) and test bioactivity .
- Pharmacophore mapping : Use X-ray crystallography or docking studies to identify binding motifs (e.g., 3-hydroxy group’s role in hydrogen bonding) .
- Data correlation : Link substituent electronegativity (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) to activity trends (e.g., logP vs. IC₅₀) .
Advanced: How should contradictory data in biological or synthetic studies be addressed?
Answer:
- Replicate conditions : Ensure consistency in solvent purity, temperature (±2°C), and catalyst batches .
- Computational modeling : Apply quantum chemical calculations (e.g., DFT) to predict reaction pathways or binding affinities, resolving discrepancies between experimental and theoretical data .
- Meta-analysis : Compare results with structurally similar compounds (e.g., 5-(4-dimethylaminophenyl) analogs) to identify outliers .
Advanced: What computational tools enhance reaction design for derivatives of this compound?
Answer:
- Reaction path search : Use software like Gaussian or ORCA for transition-state analysis, optimizing conditions (e.g., solvent-free synthesis) .
- Machine learning (ML) : Train models on existing synthesis data (e.g., yields, substituents) to predict optimal conditions for new derivatives .
- COMSOL Multiphysics : Simulate heat/mass transfer in reactors to scale up synthesis while maintaining yield .
Advanced: How can the compound’s stability under varying pH and temperature be systematically evaluated?
Answer:
- Forced degradation studies : Expose to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, monitoring degradation via LC-MS .
- Thermogravimetric analysis (TGA) : Determine decomposition thresholds (e.g., >200°C for crystalline forms) .
- pH-solubility profiling : Use shake-flask methods at pH 1–10 to guide formulation strategies .
Advanced: What strategies mitigate low yields in multi-step syntheses?
Answer:
- Intermediate trapping : Isolate unstable intermediates (e.g., enolates) via low-temperature (-78°C) quenching .
- Flow chemistry : Implement continuous flow reactors to improve mixing and reduce side reactions (e.g., dimerization) .
- Design of Experiments (DoE) : Apply factorial designs to optimize variables (e.g., molar ratios, reaction time) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
